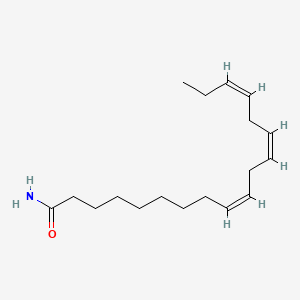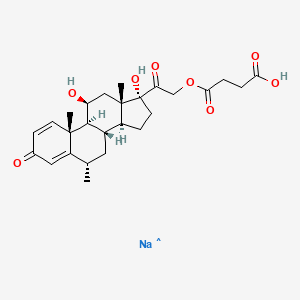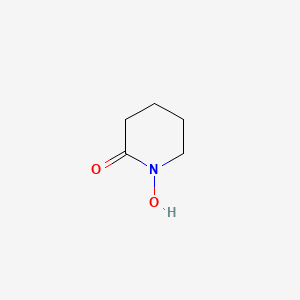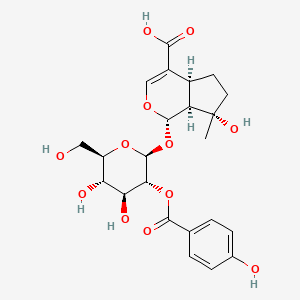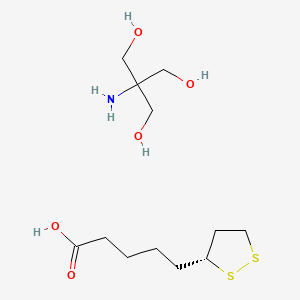
デクスリポタム
概要
説明
チオクト酸トロメタミンは、チオクト酸(α-リポ酸としても知られる)とトロメタミンを組み合わせた化合物です。チオクト酸は、カプリル酸(オクタン酸)から誘導された有機硫黄化合物であり、好気性代謝に不可欠です。 トロメタミンは、さまざまな臨床症状で使用される有機アミンプロトン受容体です . この化合物は、糖尿病患者における血管ストレス治療の可能性について調査されています .
2. 製法
チオクト酸トロメタミンの製法には、いくつかの段階があります。
科学的研究の応用
Thioctic acid tromethamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions due to its redox properties.
Biology: Acts as a cofactor for several enzyme complexes involved in energy metabolism.
Medicine: Investigated for its potential in treating diabetes mellitus type 2, diabetic neuropathy, and vascular diseases.
Industry: Utilized in the development of pharmaceuticals and dietary supplements.
作用機序
チオクト酸トロメタミンは、いくつかのメカニズムを通じて作用を発揮します。
抗酸化活性: チオクト酸は強力な抗酸化物質として作用し、フリーラジカルを中和することで酸化ストレスを軽減します。
酵素補因子: ピルビン酸脱水素酵素やα-ケトグルタル酸脱水素酵素などの酵素複合体の補因子として働き、クエン酸回路に不可欠です.
生化学分析
Biochemical Properties
Dexlipotam plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as an antioxidant, reducing oxidative stress by neutralizing free radicals. Dexlipotam interacts with enzymes such as thioredoxin reductase and glutathione reductase, enhancing their activity to maintain redox balance. Additionally, it binds to proteins involved in the mitochondrial respiratory chain, thereby protecting cells from oxidative damage .
Cellular Effects
Dexlipotam exerts profound effects on various cell types and cellular processes. In endothelial cells, it improves endothelial function by enhancing nitric oxide production and reducing oxidative stress. Dexlipotam influences cell signaling pathways, particularly the MAPK and PI3K/Akt pathways, leading to improved cell survival and reduced apoptosis. It also modulates gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes, thereby promoting cellular homeostasis .
Molecular Mechanism
At the molecular level, Dexlipotam exerts its effects through several mechanisms. It binds to and activates thioredoxin reductase, which in turn reduces thioredoxin, a critical antioxidant protein. This interaction enhances the cell’s ability to neutralize reactive oxygen species. Dexlipotam also inhibits the activity of NADPH oxidase, reducing the production of superoxide radicals. Furthermore, it modulates gene expression by activating transcription factors such as Nrf2, which upregulates the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dexlipotam change over time. Initially, it exhibits strong antioxidant activity, reducing oxidative stress markers within hours of administration. Over prolonged periods, Dexlipotam maintains its stability and continues to exert protective effects on cellular function. Studies have shown that Dexlipotam reduces acellular-occluded capillaries and pericyte loss in diabetic retinopathy models over several weeks, indicating its long-term benefits .
Dosage Effects in Animal Models
The effects of Dexlipotam vary with different dosages in animal models. At lower doses, it effectively reduces oxidative stress and improves endothelial function without significant adverse effects. At higher doses, Dexlipotam may cause dyspepsia and other gastrointestinal disturbances. Studies have shown that Dexlipotam at doses of 960 mg and 1,920 mg significantly improves endothelial function in diabetic patients, with higher doses providing more pronounced benefits .
Metabolic Pathways
Dexlipotam is involved in several metabolic pathways, primarily those related to redox balance and energy metabolism. It enhances the activity of enzymes such as thioredoxin reductase and glutathione reductase, which are crucial for maintaining cellular redox homeostasis. Dexlipotam also influences the mitochondrial respiratory chain, improving ATP production and reducing oxidative damage. These effects contribute to improved metabolic flux and reduced levels of harmful metabolites .
Transport and Distribution
Within cells and tissues, Dexlipotam is transported and distributed through various mechanisms. It interacts with transporters such as the organic anion transporter and the multidrug resistance-associated protein, facilitating its uptake and distribution. Dexlipotam accumulates in mitochondria, where it exerts its antioxidant effects. Its distribution is influenced by factors such as tissue perfusion and cellular uptake mechanisms .
Subcellular Localization
Dexlipotam predominantly localizes to the mitochondria, where it exerts its primary antioxidant effects. It is directed to the mitochondria through specific targeting signals and post-translational modifications. Within the mitochondria, Dexlipotam interacts with components of the respiratory chain, reducing oxidative stress and improving mitochondrial function. This subcellular localization is crucial for its therapeutic efficacy .
準備方法
The preparation of thioctic acid tromethamine involves several steps:
Cyclization Reaction: (S)-6,8-dichloro ethyl caprylate and sulfur are reacted in a vessel at elevated temperatures to form a cyclization product.
Hydrolysis Reaction: The cyclization product undergoes hydrolysis, followed by extraction and concentration to obtain the initial product.
Formation of Thioctic Acid: The initial product is further processed to form thioctic acid.
Combination with Tromethamine: Thioctic acid is dissolved, and trihydroxymethyl aminomethane (tromethamine) is added. .
化学反応の分析
チオクト酸トロメタミンは、さまざまな化学反応を起こします。
酸化と還元: チオクト酸は、ジスルフィド結合で連結された2つの硫黄原子を含んでおり、これは還元されてジヒドロリポ酸を生成することができます。
置換反応: この化合物は、カルボン酸基を含む置換反応に参加することができます。
一般的な試薬と条件: 一般的な試薬には、還元反応用の水素化ホウ素ナトリウムなどの還元剤、酸化反応用の過酸化水素などの酸化剤が含まれます。
4. 科学研究への応用
チオクト酸トロメタミンは、幅広い科学研究への応用があります。
化学: 酸化還元特性により、さまざまな化学反応における試薬として使用されます。
生物学: エネルギー代謝に関与するいくつかの酵素複合体の補因子として作用します。
類似化合物との比較
チオクト酸トロメタミンは、他の類似化合物とは異なり、独自の特性を持っています。
アスパラガス酸: 同様の酸化還元特性を持つ別の有機硫黄化合物ですが、生物学的機能は異なります.
リポアミド: 酵素反応の補因子として使用されるリポ酸の誘導体.
特性
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;5-[(3R)-dithiolan-3-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTREOMTIFSZAU-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSS[C@@H]1CCCCC(=O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137314-40-0 | |
| Record name | Thioctic acid tromethamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137314400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioctic acid tromethamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06253 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | THIOCTIC ACID TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK7B1AJA3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism by which dexlipotam improves endothelial function in patients with type 2 diabetes?
A1: The research paper suggests that dexlipotam, a tromethamine salt of R(+)-alpha-lipoic acid, exerts its beneficial effects by targeting oxidative stress, a key contributor to diabetic endotheliopathy. [] While the exact mechanism is not fully elucidated in the paper, previous in vitro and in vivo studies indicate that dexlipotam acts as an antioxidant, potentially by scavenging free radicals and protecting against oxidative damage in hyperglycemic conditions. [] The study found that dexlipotam significantly improved flow-mediated dilation (FMD), a marker of endothelial function, particularly in patients with poor glucose control (HbA1c > 6.5% Hb). [] This improvement was more pronounced in subgroups with greater vascular stress, suggesting that dexlipotam's antioxidant properties may be particularly beneficial in these patients.
Q2: Were there any limitations to the study that might affect the interpretation of the results regarding dexlipotam's efficacy?
A2: Yes, the researchers acknowledge that this was a pilot study, implying a limited sample size and potentially impacting the generalizability of the findings. [] Additionally, while the study showed promising results in specific subgroups, it did not find a statistically significant difference in FMD between the placebo and dexlipotam-treated groups overall. [] Further research with larger, well-designed clinical trials is needed to confirm these findings and to fully elucidate dexlipotam's mechanism of action, optimal dosage, long-term efficacy, and safety profile in patients with type 2 diabetes and endothelial dysfunction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


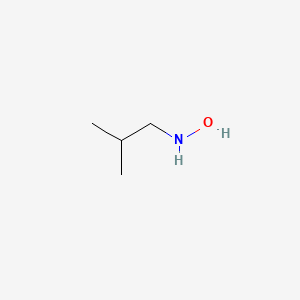
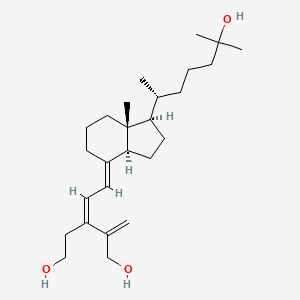


![N-[1-(3-chlorophenyl)cyclobutyl]-N''-cyano-N'-(3-pyridinyl)guanidine](/img/structure/B1240698.png)
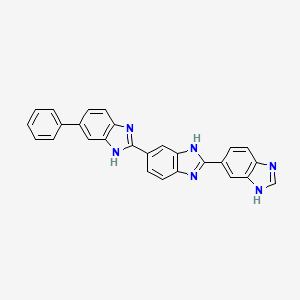

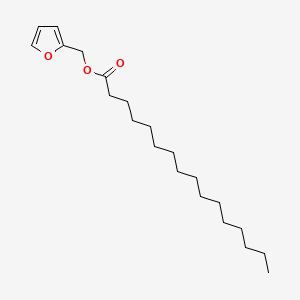
![3,11,13,15-tetrahydroxy-1,6,9,9-tetramethyl-6,7,9,16-tetrahydro-14H-6,16-epoxyanthra[2,3-e]benzo[b]oxocin-14-one](/img/structure/B1240703.png)
